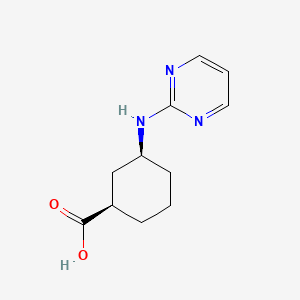
Rel-(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid: is a chiral compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with a pyrimidin-2-ylamino group and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pyrimidin-2-ylamino Group: This step involves the nucleophilic substitution reaction where the pyrimidin-2-ylamine is introduced to the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Biological Probes: It can be used as a probe to study biological processes due to its ability to interact with various biomolecules.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing inhibitors or activators of specific enzymes.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrimidin-2-ylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context.
類似化合物との比較
- rac-(1R,3S)-3-[(pyridin-2-yl)amino]cyclohexane-1-carboxylic acid
- rac-(1R,3S)-3-[(pyrimidin-4-yl)amino]cyclohexane-1-carboxylic acid
Uniqueness:
- Structural Differences: The position of the amino group on the pyrimidine ring can significantly affect the compound’s reactivity and interaction with biological targets.
- Reactivity: The specific arrangement of functional groups in rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid provides unique reactivity patterns compared to its analogs.
This detailed article provides a comprehensive overview of rac-(1R,3S)-3-[(pyrimidin-2-yl)amino]cyclohexane-1-carboxylic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
(1R,3S)-3-(pyrimidin-2-ylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c15-10(16)8-3-1-4-9(7-8)14-11-12-5-2-6-13-11/h2,5-6,8-9H,1,3-4,7H2,(H,15,16)(H,12,13,14)/t8-,9+/m1/s1 |
InChIキー |
JTICNGXANKZEHH-BDAKNGLRSA-N |
異性体SMILES |
C1C[C@H](C[C@H](C1)NC2=NC=CC=N2)C(=O)O |
正規SMILES |
C1CC(CC(C1)NC2=NC=CC=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















